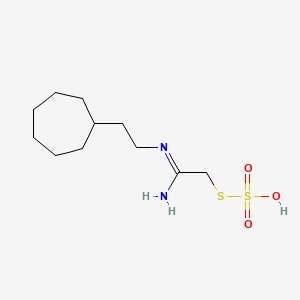
S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester is a complex organic compound with a unique structure that includes a thiosulfuric acid moiety and a cycloheptylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. One common method includes the reaction of thiosulfuric acid with 2-cycloheptylethylamine under controlled conditions to form the desired ester. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of thiosulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a sulfur donor in various biochemical processes.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a sulfur donor, participating in redox reactions and influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiosulfuric acid hydrogen s-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-iminoethyl]ester: Another ester of thiosulfuric acid with a different amine derivative.
Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl): A related compound with a similar sulfur-containing structure.
Uniqueness
Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester is unique due to its specific cycloheptylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
40283-62-3 |
|---|---|
Molekularformel |
C11H22N2O3S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcycloheptane |
InChI |
InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-7-10-5-3-1-2-4-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
CYMGNLQIIHMKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)CCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

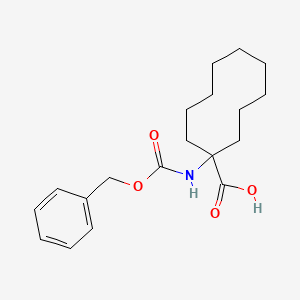
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
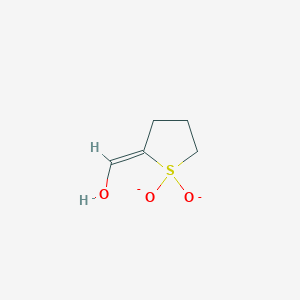
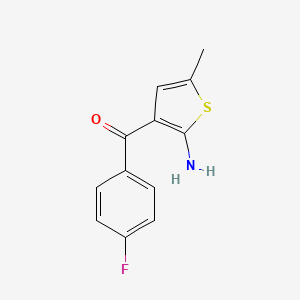
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)
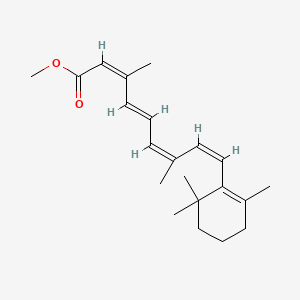
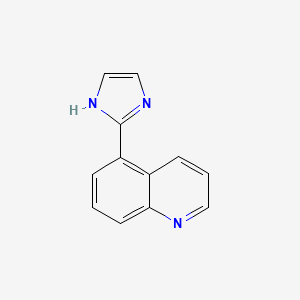
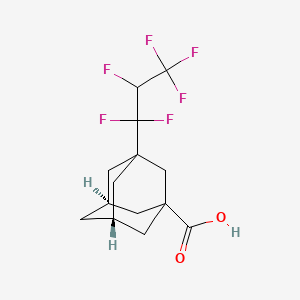
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
